molecular formula C22H25NO3S2 B12184846 N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184846
M. Wt: 415.6 g/mol
InChI Key: FOIVDMINPHKPLR-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the phenyl group and the tetrahydrofuran moiety. The final step involves the formation of the oxathiine ring and the carboxamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylthiophen-2-yl)methyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H25NO3S2

Molecular Weight

415.6 g/mol

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H25NO3S2/c1-16-9-12-27-19(16)15-23(14-18-8-5-10-25-18)22(24)20-21(28-13-11-26-20)17-6-3-2-4-7-17/h2-4,6-7,9,12,18H,5,8,10-11,13-15H2,1H3

InChI Key

FOIVDMINPHKPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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